The synthesis of 2,3,4-trichloro-5-fluorobenzoic chloride can be achieved through several methods, typically involving chlorination reactions. One common method involves:
The molecular structure of 2,3,4-trichloro-5-fluorobenzoic chloride features a benzene ring substituted with three chlorine atoms and one fluorine atom at specific positions (2, 3, and 4 for chlorine; 5 for fluorine). This arrangement affects the electronic distribution in the molecule, influencing its reactivity.
2,3,4-Trichloro-5-fluorobenzoic chloride participates in various chemical reactions:
The mechanism of action of 2,3,4-trichloro-5-fluorobenzoic chloride primarily involves its reactivity as an acyl chloride:
Studies indicate that environmental factors such as pH and temperature significantly influence its reactivity and stability during chemical processes .
The physical and chemical properties of 2,3,4-trichloro-5-fluorobenzoic chloride are crucial for its handling and application:
2,3,4-Trichloro-5-fluorobenzoic chloride has diverse applications in scientific research:
The compound is systematically named 2,3,4-trichloro-5-fluorobenzoyl chloride under IUPAC conventions (CAS Registry Number: 115549-05-8) [9] [10]. This name specifies:
Structural isomerism arises from:
ClC(=O)c1cc(F)c(c(c1Cl)Cl)Cl, unambiguously defines atomic connectivity [10]. Table 1: Key Identifiers of 2,3,4-Trichloro-5-fluorobenzoyl Chloride
| Property | Value |
|---|---|
| CAS Registry Number | 115549-05-8 |
| Molecular Formula | C₇HCl₄FO |
| Molecular Weight | 261.89 g/mol |
| IUPAC Name | 2,3,4-Trichloro-5-fluorobenzoyl chloride |
| Canonical SMILES | ClC(=O)c1cc(F)c(c(c1Cl)Cl)Cl |
| InChI Key | WXAUBUZVERZUSH-UHFFFAOYSA-N |
The benzene ring features three electron-withdrawing chlorine atoms and one fluorine atom, creating a net deactivating effect toward electrophilic substitution. Key electronic impacts include:
Spectroscopic signatures reflect this electronic environment:
Halogen patterning critically influences physicochemical and reactivity profiles. Key comparisons include:
Table 2: Comparative Analysis of Polyhalogenated Benzoyl Chlorides
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Carbonyl IR Stretch (cm⁻¹) | Ring Deactivation Strength |
|---|---|---|---|---|---|
| 2,3,4-Trichloro-5-fluorobenzoyl chloride | 261.89 | 100–108 (0.6–1.5 Torr) | 1.679 | 1,760–1,780 | Strongest (-I dominance) |
| 2,4-Dichloro-5-fluorobenzoyl chloride [2] | 227.45 | 110–130 (0.5–2.0 Torr) | 1.50–1.70 | 1,750–1,770 | Moderate |
| 2,3,4,5-Tetrafluorobenzoyl chloride [5] | 214.08 | 95–100 (15 Torr) | 1.580 | 1,770–1,790 | Strong (-I and -F synergy) |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1